molecular formula C11H10BrN3O3S B13553989 5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole

5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole

Cat. No.: B13553989
M. Wt: 344.19 g/mol
InChI Key: PRTYUYPIZTXEFL-UHFFFAOYSA-N
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Description

5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core substituted with bromine, morpholine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzenethiol, bromine, and morpholine.

    Formation of Benzothiazole Core: The initial step involves the cyclization of 2-aminobenzenethiol with carbon disulfide and bromine to form 5-bromo-2-mercaptobenzothiazole.

    Nitration: The brominated benzothiazole is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.

    Morpholine Substitution: Finally, the nitro-substituted benzothiazole is reacted with morpholine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Nucleophilic Substitution: Products include azido or thiol-substituted benzothiazoles.

    Reduction: The major product is 5-bromo-2-(morpholin-4-yl)-6-amino-1,3-benzothiazole.

    Oxidation: Products include sulfoxides and sulfones of the benzothiazole ring.

Scientific Research Applications

5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole depends on its specific application:

    Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Protein Interaction: It may interact with specific proteins, altering their function and signaling pathways.

    Electronic Properties: In materials science, the compound’s electronic properties are utilized in the design of organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(morpholin-4-yl)pyrimidine
  • 5-Bromo-2-(morpholin-4-yl)aniline
  • 5-Bromo-2-(morpholin-4-ylcarbonyl)pyridine

Uniqueness

5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole is unique due to the presence of both nitro and morpholine groups on the benzothiazole core. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C11H10BrN3O3S

Molecular Weight

344.19 g/mol

IUPAC Name

4-(5-bromo-6-nitro-1,3-benzothiazol-2-yl)morpholine

InChI

InChI=1S/C11H10BrN3O3S/c12-7-5-8-10(6-9(7)15(16)17)19-11(13-8)14-1-3-18-4-2-14/h5-6H,1-4H2

InChI Key

PRTYUYPIZTXEFL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=CC(=C(C=C3S2)[N+](=O)[O-])Br

Origin of Product

United States

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